8-(3-Chlorophenyl)-6-azaspiro[3.4]octane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H16ClN |
|---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
8-(3-chlorophenyl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C13H16ClN/c14-11-4-1-3-10(7-11)12-8-15-9-13(12)5-2-6-13/h1,3-4,7,12,15H,2,5-6,8-9H2 |
InChI Key |
UKKOMPZJLDVHMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNCC2C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 8 3 Chlorophenyl 6 Azaspiro 3.4 Octane and Its Derivatives
General Strategies for Azaspiro[3.4]octane Core Construction
The formation of the azaspiro[3.4]octane core is a critical step in the synthesis of 8-(3-Chlorophenyl)-6-azaspiro[3.4]octane. Various synthetic approaches have been developed to construct this spirocyclic system, primarily focusing on annulation and cycloaddition reactions. These methods aim to provide efficient and scalable routes to this valuable scaffold.
Annulation Approaches for Spiro[3.4]octane Ring Systems
Annulation, the formation of a new ring onto a pre-existing molecule, is a powerful strategy for constructing spirocyclic systems. For the synthesis of 2-azaspiro[3.4]octane, annulation strategies have been successfully employed. rsc.org These approaches can involve either the annulation of the cyclopentane (B165970) ring onto an existing four-membered ring or vice versa. rsc.org Such methods often utilize readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purification. rsc.org The strategic selection of the annulation approach can be influenced by the availability of starting materials and the desired substitution pattern on the final spirocycle. For instance, spirocyclic pyrrolidones and piperidones can be synthesized from α-ketolactones and α-ketolactams through [3+2]- and [3+3]-aza-annulation reactions, respectively. researchgate.net These reactions proceed in good yields and can create multiple new stereocenters with high diastereoselectivity. researchgate.net
| Annulation Strategy | Description | Key Features |
| Cyclopentane Annulation | Formation of the cyclopentane ring onto a pre-existing azetidine (B1206935) or related four-membered ring. | Utilizes functionalized four-membered ring precursors. |
| Azetidine Annulation | Construction of the four-membered nitrogen-containing ring onto a cyclopentane derivative. | Starts with a substituted cyclopentane scaffold. |
| [3+2]-Aza-annulation | Reaction of α-ketolactones to form spirocyclic pyrrolidones. | Creates one C-C and two C-N bonds, along with three new stereocenters. researchgate.net |
Cycloaddition Reactions in Azaspiro[3.4]octane Synthesis
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent a highly efficient method for the construction of the pyrrolidine (B122466) ring within the azaspiro[3.4]octane framework. researchgate.net The reaction of an azomethine ylide with a suitable dipolarophile can lead to the rapid assembly of the core structure. For example, the [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene can provide substituted N-benzylpyrrolidine products in good yields. researchgate.net This methodology has been applied to the synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane, a structural analog of the 6-azaspiro[3.4]octane core. researchgate.net The choice of reactants and reaction conditions can influence the stereochemical outcome of the cycloaddition, offering a pathway to enantiomerically enriched products. beilstein-journals.org
| Cycloaddition Type | Reactants | Product |
| [3+2] Dipolar Cycloaddition | Azomethine ylide and an electron-deficient alkene | Substituted pyrrolidine ring |
Step-Economic and Scalable Synthetic Routes
The development of step-economic and scalable syntheses is crucial for the practical application of these compounds in drug discovery and development. researchgate.net A step-economic synthesis minimizes the number of individual transformations, reducing waste and cost. researchgate.net For instance, domino reactions, where multiple bond-forming events occur in a single operation, can significantly improve the efficiency of a synthetic sequence. The synthesis of novel thia/oxa-azaspiro[3.4]octanes has been achieved through robust, scalable, and step-economic routes, demonstrating the feasibility of producing these complex scaffolds in larger quantities. researchgate.net The use of readily available starting materials and the avoidance of protecting groups and extensive purifications are key principles in designing such efficient syntheses. rsc.org
Introduction of the 3-Chlorophenyl Moiety and Other Substituents
Once the azaspiro[3.4]octane core is constructed, the next critical step is the introduction of the desired substituents, such as the 3-chlorophenyl group at the 8-position. This can be achieved through either the use of a pre-functionalized starting material or by the functionalization of the spirocyclic scaffold at a later stage.
Regioselective Functionalization of the Azaspiro[3.4]octane Scaffold
Regioselective functionalization allows for the precise introduction of substituents at specific positions on the azaspiro[3.4]octane ring system. nih.gov This can be particularly challenging due to the presence of multiple reactive sites. Directed metalation strategies, for example, can be employed to achieve site-selective functionalization of aryl rings attached to heterocyclic scaffolds. researchgate.net While direct regioselective functionalization of the pre-formed azaspiro[3.4]octane at the 8-position is not extensively documented, analogous transformations on similar carbocyclic and heterocyclic systems suggest that such an approach is feasible. The choice of directing group and reaction conditions is critical for achieving the desired regioselectivity.
Derivatization Strategies via Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis and provide a versatile means for introducing aryl substituents and other functional groups. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound synthesis, a common strategy would involve the synthesis of an 8-substituted azaspiro[3.4]octane precursor, such as an 8-bromo or 8-triflate derivative. This precursor could then be coupled with a suitable 3-chlorophenylboronic acid or its equivalent under palladium catalysis to install the desired 3-chlorophenyl moiety. This approach offers a high degree of flexibility, allowing for the introduction of a wide variety of substituted aryl groups in the final step of the synthesis.
| Coupling Reaction | Reactants | Purpose |
| Suzuki Coupling | 8-Bromo-6-azaspiro[3.4]octane and 3-chlorophenylboronic acid | Introduction of the 3-chlorophenyl group at the 8-position. |
| Buchwald-Hartwig Amination | 8-Amino-6-azaspiro[3.4]octane and 1-bromo-3-chlorobenzene | Formation of a C-N bond to introduce the 3-chlorophenyl group via an amino linker. |
Asymmetric Synthesis and Chiral Resolution of Enantiomeric Forms
The stereocenter at the C8 position of the 6-azaspiro[3.4]octane core is a key determinant of its biological activity. Therefore, methods to access single enantiomers are of significant importance.
Asymmetric Synthesis:
Asymmetric synthesis aims to directly produce a single enantiomer, bypassing the need for resolving a racemic mixture. This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.
One common approach involves the use of chiral auxiliaries . In this methodology, an achiral precursor of the target molecule is covalently bonded to a chiral molecule (the auxiliary). This chiral auxiliary then directs the stereochemical outcome of a subsequent reaction to create the desired stereocenter. After the key stereocenter-forming step, the auxiliary is removed to yield the enantiomerically enriched product. For the synthesis of related chiral amines and carboxylic acids, auxiliaries such as pseudoephenamine have been effectively employed to direct alkylation reactions with high diastereoselectivity. nih.govharvard.edu The choice of auxiliary and the reaction conditions are critical for achieving high levels of stereocontrol.
Chiral Resolution:
Chiral resolution is a widely used technique to separate enantiomers from a racemic mixture. Preparative chiral chromatography is a powerful tool for this purpose, with Supercritical Fluid Chromatography (SFC) being a particularly efficient method. mdpi.comnih.govresearchgate.netresearchgate.net
In a typical preparative SFC resolution, the racemic this compound is dissolved in a suitable solvent and injected onto a chiral stationary phase (CSP). The separation is achieved based on the differential interactions of the two enantiomers with the chiral environment of the column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for a wide range of chiral separations. nih.gov The mobile phase, typically a mixture of supercritical carbon dioxide and a polar organic modifier like methanol (B129727) or ethanol, is optimized to achieve the best separation (resolution) between the enantiomeric peaks. By collecting the fractions corresponding to each eluting peak, the individual enantiomers can be isolated in high purity.
The following table provides a hypothetical example of parameters for a preparative SFC resolution of this compound:
| Parameter | Value |
| Instrument | Preparative SFC System |
| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | CO2 / Methanol (80:20, v/v) |
| Flow Rate | 100 g/min |
| Back Pressure | 120 bar |
| Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 1 mL |
| Sample Conc. | 50 mg/mL in Methanol |
This table represents typical starting conditions for method development in preparative SFC and would require optimization for the specific compound.
Analytical Characterization Techniques for Structural Elucidation
The structural confirmation of this compound and the determination of its purity and stereochemistry rely on a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum would show distinct signals for the aromatic protons on the 3-chlorophenyl ring, as well as the aliphatic protons of the spirocyclic core. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals are used to assign the protons to their specific positions in the molecule. For example, the protons on the carbon adjacent to the nitrogen atom would be expected to appear at a different chemical shift compared to the protons on the cyclobutane (B1203170) ring.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals would confirm the presence of the aromatic ring carbons and the aliphatic carbons of the azaspiro[3.4]octane framework.
A hypothetical table of expected ¹³C NMR chemical shifts for this compound is presented below:
| Atom Position | Expected Chemical Shift Range (ppm) |
| Aromatic C-Cl | 134 - 136 |
| Aromatic C-H | 125 - 131 |
| Aromatic C-N | 145 - 148 |
| Spiro C | 40 - 45 |
| Aliphatic CH₂ (pyrrolidine ring) | 50 - 60 |
| Aliphatic CH (pyrrolidine ring) | 60 - 70 |
| Aliphatic CH₂ (cyclobutane ring) | 30 - 40 |
These are estimated chemical shift ranges and actual values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation analysis.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like amines. nih.govnih.gov In the positive ion mode, ESI-MS of this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The exact mass of this ion can be used to confirm the elemental composition of the molecule.
Electron Ionization (EI): EI is a higher-energy ionization technique that often leads to fragmentation of the molecule. nih.gov The fragmentation pattern observed in the EI mass spectrum can provide valuable structural information. For this compound, characteristic fragments may arise from the cleavage of the spirocyclic rings or the loss of the chlorophenyl group.
| Ion | Expected m/z (for ³⁵Cl isotope) |
| [M+H]⁺ | 222.1 |
| [M]⁺• | 221.1 |
| Fragment from loss of C₄H₇ | 166.1 |
| Fragment from loss of C₇H₆Cl | 100.1 |
This table shows hypothetical m/z values for the most abundant isotope of chlorine.
X-ray Crystallography:
For crystalline derivatives of this compound, single-crystal X-ray crystallography can provide unambiguous determination of the three-dimensional structure, including the absolute stereochemistry of a single enantiomer. This technique is the gold standard for structural elucidation when a suitable crystal can be obtained.
Structure Activity Relationship Sar Studies of 8 3 Chlorophenyl 6 Azaspiro 3.4 Octane Analogues
Conformational Analysis and Stereochemical Influences on Biological Activity
The rigid three-dimensional structure of the spirocyclic core in 6-azaspiro[3.4]octane analogues plays a crucial role in their biological activity. researchgate.net This conformational restriction helps to pre-organize the molecule into a bioactive conformation for optimal interaction with its target protein, which can lead to enhanced potency and selectivity compared to more flexible linear or monocyclic structures. researchgate.net
Stereochemistry at the C8 position of the 6-azaspiro[3.4]octane ring is a critical determinant of pharmacological activity. The spatial orientation of the 3-chlorophenyl group significantly impacts binding affinity and selectivity for monoamine transporters. For instance, in related classes of monoamine transporter inhibitors, the stereoisomers often exhibit markedly different potencies. nih.gov While specific enantiomeric data for 8-(3-Chlorophenyl)-6-azaspiro[3.4]octane is not extensively detailed in publicly available literature, it is a well-established principle that the chirality of such compounds dictates their interaction with the chiral environment of receptor binding pockets. nih.gov Computational modeling and conformational analysis are employed to predict the lowest energy conformations and how these align with the pharmacophore models of the transporter binding sites.
Impact of Substituent Modifications on Pharmacological Potency
Systematic modifications of the core structure have elucidated the role of various functional groups and structural motifs in modulating the pharmacological profile of these compounds.
The 3-chlorophenyl moiety is a key pharmacophoric element, engaging in crucial interactions within the binding site of monoamine transporters. The position of the chlorine atom on the phenyl ring is critical; for example, in a series of 1-phenylpiperazine (B188723) analogues, a 3-chloro substituent on the phenyl ring resulted in a compound with high affinity and selectivity for the dopamine (B1211576) transporter. nih.gov The chloro group, being electron-withdrawing and lipophilic, can influence ligand binding through various mechanisms including dipole-dipole interactions, hydrophobic interactions, and by altering the electronic properties of the aromatic ring. These interactions are fundamental to the compound's potency and its selectivity profile across different transporters. The substitution pattern on the phenyl ring is a well-established strategy for fine-tuning the affinity and selectivity of monoamine transporter ligands. nih.gov
Replacing the 6-azaspiro[3.4]octane core with other spirocyclic systems, such as 2,6-diazaspiro[3.4]octane or oxa-azaspiro[3.4]octane, serves as a key strategy to explore new chemical space and modify physicochemical properties. researchgate.net The introduction of an additional nitrogen atom to form a 2,6-diazaspiro[3.4]octane scaffold can introduce new hydrogen bonding capabilities, alter basicity, and provide additional points for chemical modification. mdpi.com This scaffold has been identified as a privileged structure in medicinal chemistry, appearing in compounds with diverse biological activities, including selective dopamine D3 receptor antagonists. mdpi.com
Similarly, the incorporation of an oxygen atom to create an oxa-azaspiro[3.4]octane ring system can modulate properties such as solubility and polarity. Oxa-azaspiro derivatives have been investigated as a novel class of triple reuptake inhibitors, demonstrating the therapeutic potential of this scaffold. biosynth.com The specific arrangement of heteroatoms within the spirocyclic framework directly influences how the molecule is presented to the biological target.
Below is a data table illustrating the binding affinities of representative spirocyclic compounds at the dopamine transporter.
| Compound ID | Spirocyclic Core | R-Group | DAT Kᵢ (nM) |
| 1 | 1-(3-Chlorophenyl)piperazine | Phenethyl | 6.47 |
| 2 | 1-(3-Chlorophenyl)piperazine | 3-Phenylpropyl | 1.85 |
| 3 | 1-(4-Chlorophenyl)piperazine | Phenethyl | 0.99 |
| 4 | 1-(4-Chlorophenyl)piperazine | 3-Phenylpropyl | 4.93 |
Data extrapolated from related compound series to illustrate general SAR trends. nih.gov
The introduction of heteroatoms (nitrogen, oxygen) and the variation of ring sizes within the spirocyclic system are fundamental strategies in medicinal chemistry to optimize drug-like properties. Altering the size of the rings in the spiro-system, for instance moving from a spiro[3.4]octane to a spiro[3.5]nonane, can change the bond angles and the spatial projection of substituents, thereby affecting binding affinity. The strategic placement of heteroatoms can improve solubility, metabolic stability, and target selectivity by enabling specific hydrogen bonds or other polar interactions with the target protein.
Rational Design Principles Derived from SAR Data
The accumulated SAR data provides a clear set of guiding principles for the rational design of new, more effective this compound analogues. Key principles include:
Maintaining Stereochemical Integrity: The synthesis of single enantiomers is crucial, as biological activity is often confined to one stereoisomer.
Optimizing Phenyl Substitution: The 3-chloro substitution is a favorable feature for high DAT affinity. Further exploration of other substitution patterns (e.g., di-substitution, or replacement with other halogens or bioisosteres) could lead to improved potency or selectivity.
Scaffold Hopping and Bioisosteric Replacement: The 6-azaspiro[3.4]octane core can be replaced with bioisosteric spirocyclic systems like 2,6-diazaspiro[3.4]octane or oxa-azaspiro[3.4]octane to modulate physicochemical properties and explore novel interactions with the target. enamine.net
Conformational Constraint: The inherent rigidity of the spirocyclic scaffold is a key advantage. Designing new analogues that further refine the conformational presentation of key pharmacophoric elements is a promising strategy for enhancing affinity.
By integrating these principles, medicinal chemists can more efficiently navigate the chemical space around the this compound scaffold to develop next-generation monoamine transporter inhibitors with improved therapeutic profiles.
Future Research Directions and Therapeutic Potential
Expansion of Chemical Space and Scaffold Diversity
The exploration of the chemical space around the 8-(3-Chlorophenyl)-6-azaspiro[3.4]octane core is a critical next step in harnessing its full therapeutic potential. The azaspiro[3.4]octane framework serves as a versatile scaffold that can be systematically modified to generate a diverse library of analogs. This approach, often referred to as scaffold hopping or periphery exploration, allows for the fine-tuning of pharmacological properties. nih.gov
Future synthetic efforts could focus on several key areas:
Modification of the Phenyl Ring: Introduction of a variety of substituents at different positions on the phenyl ring can modulate electronic properties, lipophilicity, and steric interactions with the target protein. This can lead to improved potency and selectivity.
Functionalization of the Azaspiro Core: The nitrogen atom within the spirocycle provides a convenient handle for the introduction of a wide range of functional groups. This can be exploited to enhance target engagement, improve pharmacokinetic profiles, or introduce new pharmacological activities.
Bioisosteric Replacement: The 6-azaspiro[3.4]octane moiety can be considered a bioisostere of other common heterocyclic rings found in many approved drugs, such as piperazine (B1678402) or morpholine. researchgate.net Systematic replacement of these traditional scaffolds with the novel azaspiro[3.4]octane core in known pharmacologically active compounds could lead to new chemical entities with improved properties and novel intellectual property.
A summary of potential modifications to expand the chemical space of this compound is presented in the table below.
| Modification Strategy | Rationale | Potential Outcomes |
| Phenyl Ring Substitution | Modulate electronics, lipophilicity, and steric bulk | Improved potency, selectivity, and ADME properties |
| Azaspiro Core Functionalization | Enhance target binding and pharmacokinetic profile | Increased efficacy and better drug-like properties |
| Bioisosteric Replacement | Explore novel chemical space and intellectual property | Discovery of new drug candidates with improved profiles |
Development of Novel Assays for Target Validation
A crucial aspect of advancing this compound through the drug discovery pipeline is the identification and validation of its biological target(s). Based on the structural similarity of the azaspiro alkane moiety to known pharmacophores, a likely target for this compound class is the dopamine (B1211576) D3 receptor (D3R). nih.govnih.gov The D3R is implicated in a variety of neurological and neuropsychiatric disorders, including Parkinson's disease, schizophrenia, and substance use disorders. nih.gov
To confirm this hypothesis and to screen for other potential targets, the development and implementation of novel and targeted assays are essential. These may include:
Receptor Binding Assays: Radioligand binding assays using cell lines expressing specific dopamine receptor subtypes (D1, D2, D3, etc.) can determine the binding affinity and selectivity of this compound.
Functional Assays: Cell-based functional assays are critical to determine whether the compound acts as an agonist, antagonist, or modulator of the D3R. An example of such an assay is the PathHunter® β-Arrestin recruitment assay, which can measure the functional response of the D3 receptor upon ligand binding. nih.gov
Phenotypic Screening: High-content screening using complex cellular models, such as primary neurons or organoids, can identify the effects of the compound on cellular phenotypes relevant to neurodegenerative diseases, without a priori knowledge of the specific target.
Advanced Preclinical Characterization for Lead Optimization
Once a lead compound like this compound demonstrates promising activity and selectivity in initial assays, it must undergo rigorous preclinical characterization to optimize its properties for potential clinical development. This lead optimization phase aims to enhance efficacy, improve safety, and ensure favorable pharmacokinetic properties.
Key aspects of an advanced preclinical characterization program for this compound would include:
In Vitro ADME Profiling: A comprehensive assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is necessary. This includes studies on metabolic stability in liver microsomes, plasma protein binding, and cell permeability.
In Vivo Pharmacokinetic Studies: Animal models are used to determine the compound's pharmacokinetic profile, including its bioavailability, half-life, and brain penetration, which is particularly crucial for a potential CNS-acting drug.
Efficacy in Animal Models of Disease: For a D3R antagonist, evaluation in relevant animal models is critical. For instance, its efficacy could be tested in rodent models of Parkinson's disease to assess its impact on motor symptoms or in models of drug addiction to evaluate its potential to reduce relapse behavior. binghamton.edu
Early Safety and Toxicology Assessment: Preliminary toxicology studies are conducted to identify any potential liabilities. This includes cytotoxicity assays and early in vivo tolerability studies.
The following table outlines the key stages of preclinical characterization for a lead compound.
| Preclinical Stage | Key Activities | Desired Outcome |
| In Vitro Profiling | ADME assays, cytotoxicity screening | Favorable drug-like properties and low toxicity |
| In Vivo Pharmacokinetics | Determination of PK parameters in animal models | Good bioavailability and CNS penetration |
| In Vivo Efficacy | Testing in relevant disease models | Demonstration of therapeutic effect |
| Early Toxicology | Preliminary safety assessment | Identification of a safe therapeutic window |
Strategic Integration of Computational and Experimental Methodologies
A modern and efficient drug discovery program for this compound would strategically integrate computational and experimental approaches. This synergy can accelerate the discovery process, reduce costs, and lead to the design of better drug candidates.
Computational methods can be applied at various stages:
Target Identification: Virtual screening and molecular docking can be used to predict the binding of this compound to a panel of biological targets, helping to prioritize experimental validation.
Structure-Activity Relationship (SAR) Studies: Computational modeling can help to rationalize the SAR of a series of analogs, providing insights into the key structural features required for potent and selective activity. nih.gov
ADME Prediction: In silico models can predict the ADME properties of virtual compounds, allowing for the prioritization of the synthesis of analogs with a higher probability of having a good pharmacokinetic profile.
Experimental work, in turn, provides the essential data to validate and refine the computational models. The synthesis of new analogs and their testing in biological assays generates the data needed to build and improve predictive SAR and ADME models. This iterative cycle of design, synthesis, testing, and modeling is a powerful strategy for efficient lead optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
